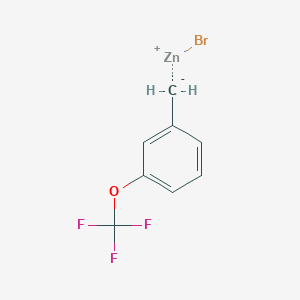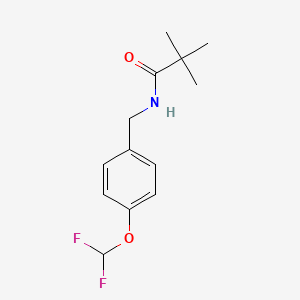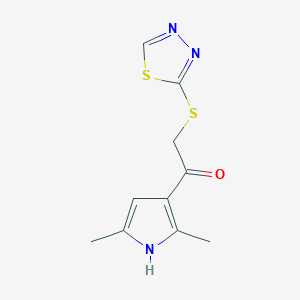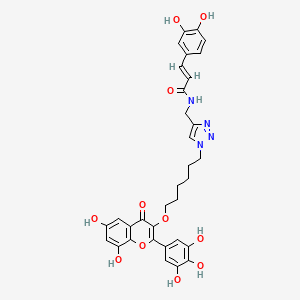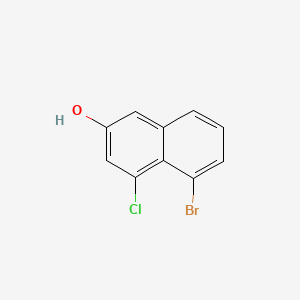
5-Bromo-4-chloronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrClO and a molecular weight of 257.51 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and chlorine substituents on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloronaphthalen-2-ol typically involves the bromination and chlorination of naphthalen-2-ol. One common method includes the following steps:
Bromination: Naphthalen-2-ol is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Chlorination: The brominated intermediate is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-chloronaphthalen-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Chlorinating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of naphthalen-2-ol.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Products: Dehalogenated naphthalenes or fully reduced naphthalenes.
Aplicaciones Científicas De Investigación
5-Bromo-4-chloronaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-chloronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, affecting various biochemical pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to target molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-chloronaphthalen-2-ol: Similar structure but with different positions of bromine and chlorine atoms.
5-Bromo-2-chloronaphthalen-1-ol: Another isomer with different substitution pattern.
4-Chloro-1-naphthol: Contains a chlorine atom but lacks the bromine substituent.
Uniqueness
5-Bromo-4-chloronaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H6BrClO |
|---|---|
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
5-bromo-4-chloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrClO/c11-8-3-1-2-6-4-7(13)5-9(12)10(6)8/h1-5,13H |
Clave InChI |
RMAHSLMWBRBPRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC(=C2C(=C1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


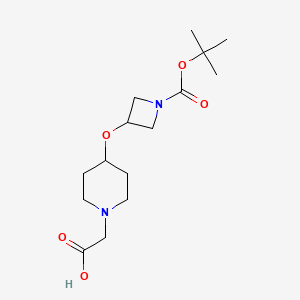
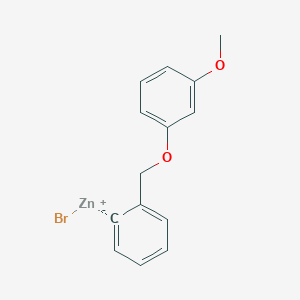
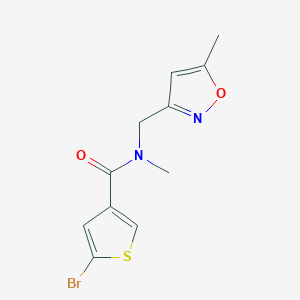
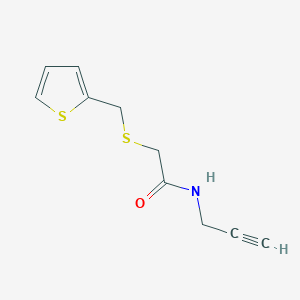

![1-(2,5-Dimethoxyphenyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14895631.png)
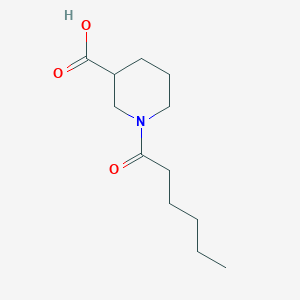
![7-Chlorothieno[3,4-c]pyridine-1,3-diamine](/img/structure/B14895650.png)

